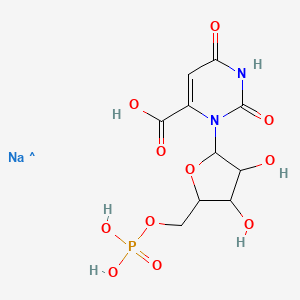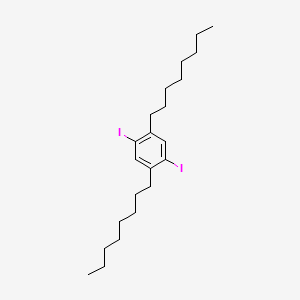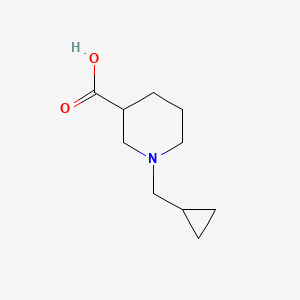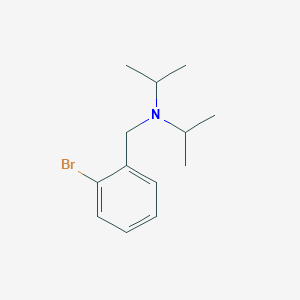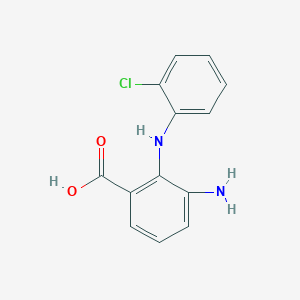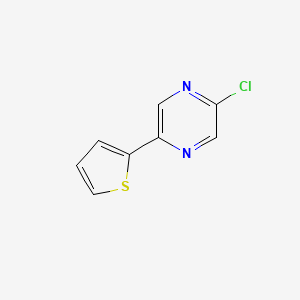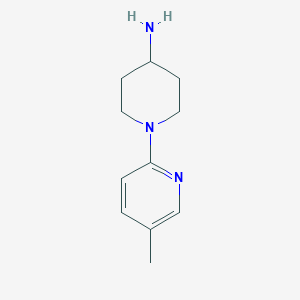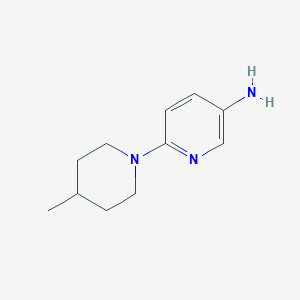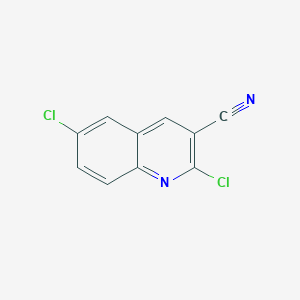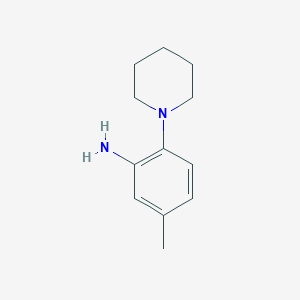
5-Metil-2-(1-piperidinil)anilina
Descripción general
Descripción
5-Methyl-2-(1-piperidinyl)aniline (5-MPA) is a compound of interest to scientists and researchers in the fields of synthetic chemistry, pharmacology, biochemistry, and physiology. It is an aromatic amine, which is a type of organic molecule containing both an amine group and an aromatic ring. 5-MPA has been studied for its unique properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina se han utilizado de diversas maneras como agentes anticancerígenos . Han mostrado resultados prometedores en efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .
Aplicaciones Antivirales
Los derivados de piperidina también se han utilizado como agentes antivirales . Su estructura única les permite interferir con el proceso de replicación de ciertos virus.
Aplicaciones Antimaláricas
Las propiedades antimaláricas de los derivados de piperidina los convierten en un recurso valioso en la lucha contra la malaria .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Pueden inhibir el crecimiento de ciertas bacterias y hongos, lo que los hace útiles en el tratamiento de diversas infecciones.
Aplicaciones Antihipertensivas
Los derivados de piperidina se han utilizado en el tratamiento de la hipertensión . Pueden ayudar a bajar la presión arterial al relajar los vasos sanguíneos.
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina se han utilizado como agentes analgésicos y antiinflamatorios . Pueden ayudar a aliviar el dolor y reducir la inflamación en el cuerpo.
Aplicaciones Anti-Alzheimer
Los derivados de piperidina se han utilizado en el tratamiento de la enfermedad de Alzheimer . Pueden ayudar a mejorar la memoria y la función cognitiva en pacientes con Alzheimer.
Aplicaciones Antipsicóticas
Los derivados de piperidina se han utilizado como agentes antipsicóticos . Pueden ayudar a controlar los síntomas de diversos trastornos psiquiátricos, incluida la esquizofrenia y el trastorno bipolar.
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 5-methyl-2-(1-piperidinyl)aniline, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures and functional groups .
Mode of Action
Generally, the mode of action of a compound depends on its chemical structure and the nature of its target. Piperidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways .
Propiedades
IUPAC Name |
5-methyl-2-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRIKUXTCVQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589744 | |
| Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91907-40-3 | |
| Record name | 5-Methyl-2-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

